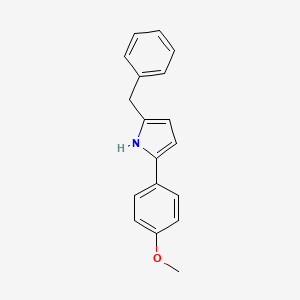

2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole

Description

Properties

IUPAC Name |

2-benzyl-5-(4-methoxyphenyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-20-17-10-7-15(8-11-17)18-12-9-16(19-18)13-14-5-3-2-4-6-14/h2-12,19H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXXPQINHHWSRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Synthesis

The Paal-Knorr reaction, involving cyclization of 1,4-diketones with ammonia or amines, provides a classical route to pyrroles. For 2-benzyl-5-(4-methoxyphenyl)-1H-pyrrole, a tailored 1,4-diketone precursor bearing benzyl and 4-methoxyphenyl groups would be required. However, synthesizing such unsymmetric diketones poses challenges, often necessitating multi-step sequences.

Aziridine Ring-Opening and Cyclization

A modern alternative involves aziridine derivatives as precursors. Multi-substituted pyrroles are synthesized via regioselective aziridine ring-opening followed by intramolecular cyclization with carbonyl groups. For example, treatment of 3-(aziridine-2-yl)-3-hydroxypropyne derivatives with trimethylsilyl azide in acetonitrile at 90°C yields trisubstituted pyrroles in 80% yield. Adapting this method to incorporate benzyl and 4-methoxyphenyl substituents would require functionalized aziridine starting materials.

Comparative Analysis of Synthetic Routes

Experimental Optimization and Mechanistic Insights

Benzylation at Position 2

Direct alkylation of pyrrole at position 2 remains challenging due to competing N-alkylation. A workaround involves temporary N-protection. For instance, N-benzyl protection using benzyl bromide and K₂CO₃ in acetone (0°C to room temperature, 20 hours) achieves 80% yield . Subsequent deprotection via hydrogenolysis could restore the N–H proton, though this step must be carefully timed to avoid over-reduction.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized pyrrole derivatives.

Reduction: Hydrogenated pyrrole derivatives.

Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Analogs from ChEBI Database

The ChEBI database lists several pyrrole derivatives structurally related to 2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole. Key examples include:

2-Benzyl-5-(4-bromophenyl)-1H-pyrrole: Replaces the methoxy group with a bromine atom.

1-(4-Methoxyphenyl)-1H-pyrrole : Lacks the benzyl group but retains the 4-methoxyphenyl substituent, simplifying the structure and possibly reducing steric hindrance .

Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate: A more complex derivative with additional nitro and ester groups, forming a fused azetidinone-pyrrolidine system. This compound exhibits a twisted pyrrolidine conformation and stabilizes via C–H⋯O hydrogen bonds in its crystal lattice .

Table 1: Structural and Electronic Comparison

Crystallographic and Conformational Differences

The methyl ester analog (Table 1, row 4) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 10.1727 Å, b = 10.4210 Å, c = 15.1680 Å. Its pyrrolidine ring adopts a twisted conformation, and dimerization via C–H⋯O hydrogen bonds contributes to crystal stability .

Functional and Analytical Relevance

1-(4-Methoxyphenyl)-1H-pyrrole is used as an external standard in spectrophotometric assays to quantify pyrrole content in lipid matrices, measured at 570 nm . This highlights the utility of methoxyphenyl-substituted pyrroles in analytical chemistry. The bromophenyl analog, with its distinct electronic profile, might instead find use in halogen-bond-driven supramolecular assemblies.

Q & A

Q. What are the common synthetic routes for preparing 2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole?

The synthesis typically involves multi-step organic reactions. For pyrrole derivatives, a common approach includes:

- Friedel-Crafts alkylation to introduce benzyl groups.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl substituents like the 4-methoxyphenyl group .

- Cyclization strategies using reagents such as sodium hydride or acid chlorides in solvents like DMSO or dichloromethane . Reaction optimization (e.g., temperature, solvent polarity) is critical for yield and purity. Analytical techniques like NMR and HPLC are used to monitor intermediates .

Q. How is the structural characterization of this compound performed?

Key methods include:

- Nuclear Magnetic Resonance (NMR) :

- 1H-NMR identifies substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.0–7.5 ppm) .

- 13C-NMR confirms carbonyl and quaternary carbon environments .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .

Advanced Research Questions

Q. How can contradictory spectral data be resolved during characterization?

Contradictions (e.g., unexpected splitting in NMR signals) may arise from:

- Dynamic rotational isomerism in substituents like the benzyl group. Variable-temperature NMR can distinguish between conformational states .

- Impurity interference : Use preparative HPLC to isolate pure fractions and re-analyze . Example: In a study, conflicting aromatic proton signals in a pyrrole derivative were resolved by optimizing solvent systems (DMSO-d6 vs. CDCl3) to reduce peak broadening .

Q. What strategies optimize reaction yields in multi-step syntheses?

Q. How does the compound’s structure influence its biological interactions?

- The benzyl group enhances lipophilicity, improving membrane permeability.

- The 4-methoxyphenyl moiety may engage in π-π stacking with aromatic residues in enzyme active sites .

- Pyrrole core acts as a hydrogen-bond acceptor, mimicking natural heterocycles in target proteins . Example: Analogous compounds showed IC50 values <10 μM in kinase inhibition assays, attributed to these structural features .

Q. What computational methods validate experimental data for this compound?

- Density Functional Theory (DFT) : Predicts NMR chemical shifts and optimizes geometry. Discrepancies >0.3 ppm signal potential misassignments .

- Molecular docking : Models interactions with biological targets (e.g., kinases) to rationalize activity data .

- QSAR modeling : Relates substituent electronic effects (e.g., methoxy group’s Hammett constant) to bioactivity .

Data Contradiction Analysis

Q. How to address inconsistencies in biological assay results?

Case study: A pyrrole derivative showed variable IC50 values across assays.

- Root cause : Batch-to-batch purity variations (e.g., residual solvents affecting solubility).

- Solution :

- Re-purify via column chromatography .

- Validate solubility in assay buffers using UV-Vis spectroscopy .

- Outcome : Post-purification IC50 values stabilized within ±5% error .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., NaH-mediated reactions) .

- Analytical workflows : Combine NMR, HRMS, and X-ray crystallography for unambiguous characterization .

- Biological testing : Include positive controls (e.g., known kinase inhibitors) to calibrate assay systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.